molecular formula C14H18BrNO B8714282 8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B8714282
M. Wt: 296.20 g/mol
InChI Key: JFFJLNFTSQSKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(4-bromophenyl)methyl]-8-azabicyclo[321]octan-3-ol is a bicyclic compound featuring a bromobenzyl group attached to an azabicyclo octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves the use of keto-lactams as starting materials. The process includes the formation of silyl enol ethers using TBDMSOTf, followed by lactam activation with trifluoromethanesulfonic anhydride and 2,6-di-tert-butyl-4-methylpyridine. The halide-promoted cyclization then leads to the formation of the desired bicyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions: 8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The bromobenzyl group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.

Mechanism of Action

The mechanism of action of 8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The bromobenzyl group can engage in various binding interactions, while the azabicyclo octane structure provides a rigid framework that influences the compound’s overall activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 8-Benzyl-8-aza-bicyclo[3.2.1]octan-3-ol
  • 8-Oxabicyclo[3.2.1]octanes
  • 6,8-Dioxabicyclo[3.2.1]octan-4-ols

Uniqueness: 8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the bromobenzyl moiety or have different substituents .

Properties

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C14H18BrNO/c15-11-3-1-10(2-4-11)9-16-12-5-6-13(16)8-14(17)7-12/h1-4,12-14,17H,5-9H2

InChI Key

JFFJLNFTSQSKKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=C(C=C3)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (95 mg, 1.50 mmol) was added to a solution of 8-(4-bromobenzyl)-8-azabicyclo-[3.2.1]octan-3-one (0.22 g, 0.75 mmol) in methanol (10 mL) and the reaction mixture was stirred for 30 minutes. The reaction was diluted with water (10 mL) and extracted into DCM (3×20 mL). The combined organic layer was washed with saturated aqueous sodium bicarbonate solution (10 mL), dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to afford the title compound as an off-white solid (200 mg, 90%). 1H NMR (CDCl3, 300 MHz): 7.43 (dd, J=8.3, 2.0 Hz, 3H), 7.29-7.23 (m, 2H), 3.60-3.45 (m, 2H), 3.23-3.10 (m, 2H), 2.16-1.40 (m, 8H). LCMS (Method B): RT=1.90 min, M+H+=296/298.
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.